4'-Nitro-2,2'-bipyridine-N-oxide
Overview
Description
4'-Nitro-2,2'-bipyridine-N-oxide is a useful research compound. Its molecular formula is C10H7N3O3 and its molecular weight is 217.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that pyridine n-oxides, a class to which this compound belongs, can activate certain kinds of lewis acidic parts of molecules .
Mode of Action
Pyridine N-oxides, including 4’-Nitro-2,2’-bipyridine-N-oxide, act as mild Lewis bases. They can increase the reactivity of the nucleophilic part of molecules towards various reactions with electrophiles . In certain conditions, a partial N-protonation occurs, which can influence the compound’s interaction with its targets .
Biochemical Pathways
It’s known that pyridine n-oxides can serve as efficient phosphorylation catalysts for amino acids and polyols .
Result of Action
Compounds possessing the pyridine n-oxide moiety have been used in various oxidation reactions where they act as oxidants .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4’-Nitro-2,2’-bipyridine-N-oxide. For instance, in neutral conditions, a partial N-protonation occurs . .
Biochemical Analysis
Biochemical Properties
4’-Nitro-2,2’-bipyridine-N-oxide plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can act as a mild Lewis base, activating certain Lewis acidic parts of molecules and enhancing their reactivity towards nucleophiles . This interaction is crucial in facilitating various biochemical processes, including catalysis and enzyme regulation.
Cellular Effects
The effects of 4’-Nitro-2,2’-bipyridine-N-oxide on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can cause changes in the expression of specific genes, leading to alterations in cellular behavior . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 4’-Nitro-2,2’-bipyridine-N-oxide exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, altering their conformation and activity. This binding can result in either inhibition or activation of the target enzyme, depending on the nature of the interaction . Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Nitro-2,2’-bipyridine-N-oxide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4’-Nitro-2,2’-bipyridine-N-oxide is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 4’-Nitro-2,2’-bipyridine-N-oxide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
4’-Nitro-2,2’-bipyridine-N-oxide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. It can influence the levels of specific metabolites and alter the metabolic flux within cells . The compound’s interaction with metabolic enzymes can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4’-Nitro-2,2’-bipyridine-N-oxide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can influence its activity and function, as it may preferentially accumulate in specific tissues or organelles, affecting their biochemical processes.
Subcellular Localization
The subcellular localization of 4’-Nitro-2,2’-bipyridine-N-oxide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall biochemical effects. For instance, the compound’s presence in the nucleus may influence gene expression, while its localization in the mitochondria could affect cellular metabolism.
Properties
IUPAC Name |
4-nitro-2-(1-oxidopyridin-1-ium-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-12-6-2-1-3-10(12)9-7-8(13(15)16)4-5-11-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUGYFUVBQOHIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)C2=NC=CC(=C2)[N+](=O)[O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400029 | |
Record name | 4'-NITRO-2,2'-BIPYRIDINE-N-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84175-05-3 | |
Record name | 4'-NITRO-2,2'-BIPYRIDINE-N-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.